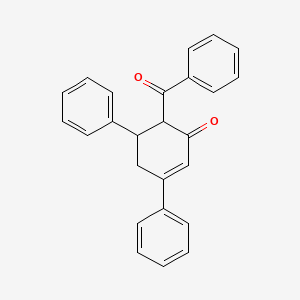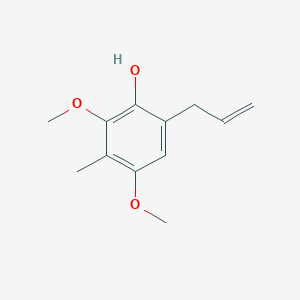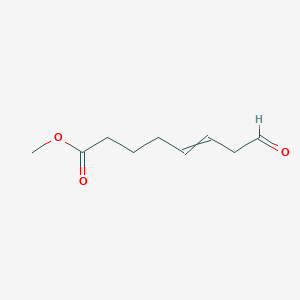
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine is a compound that belongs to the class of trityl-protected amino acids. The triphenylmethyl (trityl) group is commonly used in organic synthesis for protecting functional groups such as alcohols, thiols, and amines. This compound is particularly significant in peptide synthesis, where it serves as a protective group for amino acids, ensuring that specific reactions occur without interference from other functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenylmethyl)-L-phenylalanyl-L-leucine typically involves the protection of the amino group of L-phenylalanine and L-leucine using the triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl-protected intermediate, which is then coupled with the other amino acid using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is also common, where the amino acids are sequentially added to a solid resin, and the trityl group is used to protect the amino acids during the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amino acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trityl group.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include the free amino acids after deprotection and the coupled peptide product during synthesis .
Applications De Recherche Scientifique
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(Triphenylmethyl)-L-phenylalanyl-L-leucine involves the protection of amino groups during peptide synthesis. The trityl group prevents unwanted reactions at the amino site, allowing for selective coupling of amino acids. The deprotection step, typically using TFA, removes the trityl group, yielding the free amino acids or peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Triphenylmethyl)-L-phenylalanine: Similar in structure but lacks the leucine moiety.
N-(Triphenylmethyl)-L-leucine: Similar in structure but lacks the phenylalanine moiety.
Uniqueness
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine is unique due to the presence of both phenylalanine and leucine, making it a versatile compound in peptide synthesis. The trityl group provides stability and protection, allowing for selective reactions and high yields in peptide synthesis .
Propriétés
Numéro CAS |
81391-68-6 |
|---|---|
Formule moléculaire |
C34H36N2O3 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(tritylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C34H36N2O3/c1-25(2)23-31(33(38)39)35-32(37)30(24-26-15-7-3-8-16-26)36-34(27-17-9-4-10-18-27,28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,25,30-31,36H,23-24H2,1-2H3,(H,35,37)(H,38,39)/t30-,31-/m0/s1 |
Clé InChI |
XRYNUXZHQVKNQI-CONSDPRKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)

![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)

![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)

![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)

![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)

![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
